molecular formula C15H18N2O5S B11469112 Methyl 2-[2-(morpholin-4-yl)-2-oxoacetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Methyl 2-[2-(morpholin-4-yl)-2-oxoacetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11469112
M. Wt: 338.4 g/mol
InChI Key: WVTZCYLYFYHBOY-UHFFFAOYSA-N
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Description

Methyl 2-[2-(morpholin-4-yl)-2-oxoacetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Mechanism of Action

The mechanism of action of Methyl 2-[2-(morpholin-4-yl)-2-oxoacetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-[2-(morpholin-4-yl)-2-oxoacetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C15H18N2O5S

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 2-[(2-morpholin-4-yl-2-oxoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C15H18N2O5S/c1-21-15(20)11-9-3-2-4-10(9)23-13(11)16-12(18)14(19)17-5-7-22-8-6-17/h2-8H2,1H3,(H,16,18)

InChI Key

WVTZCYLYFYHBOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C(=O)N3CCOCC3

Origin of Product

United States

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